rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide
Description
rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide: is a complex organic compound featuring a fused bicyclic structure with a pyrazine moiety
Properties
IUPAC Name |
(3aR,6R,7aR)-4-methylsulfonyl-N-pyrazin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-22(19,20)17-8-9(6-11-10(17)2-5-21-11)13(18)16-12-7-14-3-4-15-12/h3-4,7,9-11H,2,5-6,8H2,1H3,(H,15,16,18)/t9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGRUGFOEJQYFM-GMTAPVOTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(CC2C1CCO2)C(=O)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C[C@@H](C[C@@H]2[C@H]1CCO2)C(=O)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Octahydrofuro[3,2-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic core.
Introduction of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrazine Moiety: This step involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods, to attach the pyrazine ring to the core structure.
Formation of the Carboxamide Group: The final step typically involves amidation reactions, where the carboxylic acid derivative is converted to the carboxamide using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and implementing robust quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of fused bicyclic systems and their interactions with various reagents.
Biology
In biological research, rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical processes.
Mechanism of Action
The mechanism of action of rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyridin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide
- rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrimidin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide
Uniqueness
Compared to similar compounds, rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide is unique due to the presence of the pyrazine moiety. This structural feature can significantly influence its reactivity and biological activity, potentially offering distinct advantages in specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
